Regioisomeric Specificity: 5-Nitro Substitution Is Essential for ALK and c-Met Inhibitor Scaffold Development
The 5-nitro substitution pattern on the pyridine ring of 2-(4-methylpiperidin-1-yl)-5-nitropyridine is non-interchangeable with the 3-nitro regioisomer (2-(4-methylpiperidin-1-yl)-3-nitropyridine) for accessing potent ALK and c-Met inhibitory activity. While the 5-nitro isomer is a documented precursor and component of patented ALK inhibitors with picomolar to low nanomolar potency [1], the 3-nitro analog (CAS 1623884-98-9) lacks any publicly reported kinase inhibition data in authoritative databases such as BindingDB or ChEMBL .
| Evidence Dimension | Target Engagement (Kinase Inhibition) as a Function of Pyridine Nitro Group Position |
|---|---|
| Target Compound Data | IC₅₀ values for ALK inhibitors incorporating the 5-nitro scaffold range from 0.38 nM to 390 nM (wild-type ALK) and 1.3 nM (ALK L1196M mutant) in enzymatic and cellular assays [1] |
| Comparator Or Baseline | 2-(4-methylpiperidin-1-yl)-3-nitropyridine: No quantitative kinase inhibition data reported in authoritative databases |
| Quantified Difference | 5-Nitro isomer enables low nanomolar to picomolar ALK inhibition; 3-nitro isomer lacks any documented kinase activity, indicating a complete loss of function in this chemotype |
| Conditions | BindingDB records for ALK inhibitors derived from the 5-nitro scaffold; comparison of publicly available bioactivity data for the 3-nitro regioisomer |
Why This Matters
For medicinal chemistry programs targeting ALK or c-Met, substituting the 3-nitro regioisomer would result in a complete loss of the intended inhibitory activity, necessitating procurement of the specific 5-nitro building block for SAR consistency.
- [1] BindingDB. BDBM50116683 (CHEMBL3608526). IC₅₀ = 0.380 nM for ALK inhibition; IC₅₀ = 1.30 nM for ALK L1196M mutant; IC₅₀ = 390 nM for wild-type ALK. US Patent 10,053,458. Accessed 2026-04-23. View Source
